1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Vue d'ensemble

Description

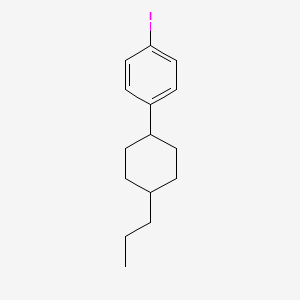

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with an iodine atom and a trans-4-propylcyclohexyl group

Méthodes De Préparation

The synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene typically involves several steps. One common method starts with the preparation of 4-(trans-4-propylcyclohexyl)benzene, which is then subjected to iodination. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(Trans-4-propylcyclohexyl)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or cycloalkanes.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is C₁₅H₂₁I, with a molecular weight of 328.23 g/mol. The compound features an iodine atom attached to a phenyl ring, which is further substituted with a trans-propylcyclohexyl group. This unique structure contributes to its reactivity and potential applications in different domains.

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its iodide functionality allows for various nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.

Medicinal Chemistry

Research indicates that compounds with similar structures may exhibit biological activity, such as endocrine disruption. Understanding the mechanisms through which this compound interacts with biological systems can provide insights into its potential medicinal applications.

Endocrine Disruption Studies

Compounds similar to this compound have been studied for their endocrine-disrupting properties. Investigations into how this compound affects hormonal pathways can contribute to toxicology research and public health policy regarding chemical exposure.

Biodegradation Research

Studies on the biodegradation of halogenated compounds, including this compound, help understand environmental impacts and microbial interactions. Research has shown that certain bacteria can degrade similar compounds, providing insights into bioremediation strategies for contaminated environments.

Liquid Crystal Displays (LCDs)

The compound's structure suggests potential applications in liquid crystal technology. Research into pyridine-based thermotropic mesogens has shown that similar compounds can be utilized in the development of LCDs, where their unique thermal and optical properties are advantageous.

Polymer Chemistry

In polymer science, the incorporation of halogenated compounds like this compound into polymer matrices may enhance flame retardancy or modify thermal properties. These modifications are crucial for developing materials with improved safety profiles.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene depends on its application. In liquid crystal displays, the compound’s molecular structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties. In organic synthesis, its reactivity is governed by the electronic effects of the iodine atom and the steric effects of the cyclohexyl group .

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene include:

1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: This compound has an ethoxy group instead of an iodine atom, which affects its reactivity and applications.

1-Bromo-4-(trans-4-propylcyclohexyl)benzene: The bromine atom in this compound can be used in similar substitution and coupling reactions but may offer different reactivity and selectivity compared to iodine.

1-(Trans-4-propylcyclohexyl)-4-fluorobenzene: The fluorine atom provides different electronic properties, making this compound useful in different contexts, such as pharmaceuticals.

The uniqueness of this compound lies in the specific combination of its substituents, which confer distinct reactivity and physical properties, making it suitable for specialized applications in materials science and organic synthesis.

Activité Biologique

1-(Trans-4-propylcyclohexyl)-4-iodobenzene, also known as 1-iodo-4-(trans-4-propylcyclohexyl)benzene, is an organic compound characterized by a benzene ring substituted with an iodine atom and a trans-propylcyclohexyl group. This compound has garnered attention due to its potential biological activities, particularly its interactions with various biological targets, including cytochrome P450 enzymes.

- Molecular Formula : C15H21I

- Molecular Weight : 328.23 g/mol

- CAS Number : 111158-11-3

The presence of the iodine atom enhances the reactivity of this compound, making it a subject of interest in drug development and synthesis.

This compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and the compound has been identified as an inhibitor of several isoforms, including:

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

This inhibition suggests that the compound may influence drug-drug interactions and metabolic pathways, which is critical for pharmacological applications.

Biological Activity Studies

Recent studies have focused on the binding affinity and inhibitory effects of this compound on various enzymes. The findings indicate that halogenated compounds often demonstrate significant biological effects due to their ability to interact with cellular receptors and enzymes.

Table 1: Inhibition Potency Against Cytochrome P450 Isoforms

| Cytochrome P450 Isoform | Inhibition Potency (IC50) |

|---|---|

| CYP1A2 | X µM |

| CYP2C19 | Y µM |

| CYP2C9 | Z µM |

| CYP2D6 | W µM |

Note: Specific IC50 values need to be derived from experimental data.

Case Study 1: Drug Interaction Potential

A study conducted on the metabolic interactions of this compound highlighted its potential to alter the pharmacokinetics of drugs metabolized by the inhibited cytochrome P450 enzymes. This finding is particularly relevant for patients undergoing treatment with multiple medications.

Case Study 2: Anticancer Activity

Another research investigation explored the anticancer properties of this compound. The study found that the compound exhibited cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways.

Propriétés

IUPAC Name |

1-iodo-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYHVVBZXPJPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.